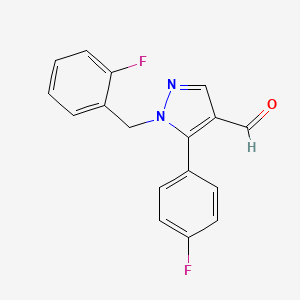
1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of fluorine atoms on both the benzyl and phenyl rings, which can significantly influence its chemical properties and reactivity. The compound’s structure includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and an aldehyde functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions One common method involves the condensation of 2-fluorobenzyl hydrazine with 4-fluorobenzaldehyde to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the benzyl and phenyl rings can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Amines, Thiols
Major Products
Oxidation: 1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Reduction: 1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-methanol
Substitution: Various substituted pyrazoles depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is largely dependent on its interaction with biological targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their function.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
- 1-(2-Fluorobenzyl)-5-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde
- 1-(2-Fluorobenzyl)-5-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
Uniqueness
1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the specific positioning of fluorine atoms on both the benzyl and phenyl rings. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the aldehyde group at the 4-position of the pyrazole ring also adds to its uniqueness, providing a reactive site for further chemical modifications.
Propiedades
Fórmula molecular |
C17H12F2N2O |
|---|---|
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
5-(4-fluorophenyl)-1-[(2-fluorophenyl)methyl]pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H12F2N2O/c18-15-7-5-12(6-8-15)17-14(11-22)9-20-21(17)10-13-3-1-2-4-16(13)19/h1-9,11H,10H2 |
Clave InChI |
MQFVVXVZEVYNNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN2C(=C(C=N2)C=O)C3=CC=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Ethyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13720978.png)

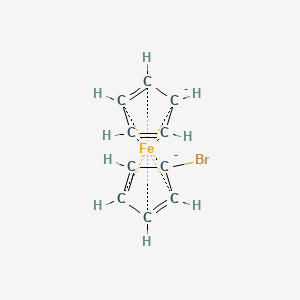
![2-(2,2-Difluoro-ethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile](/img/structure/B13721001.png)
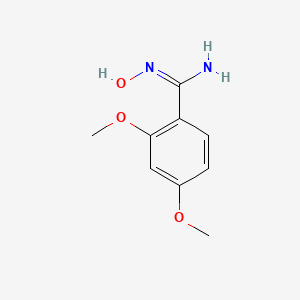
![N-(4-methyl-2-oxochromen-7-yl)-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B13721010.png)
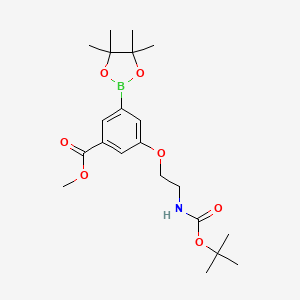
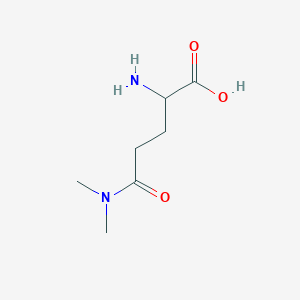
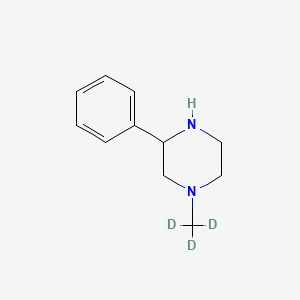


![3-[(6-Fluoropyridin-3-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B13721042.png)
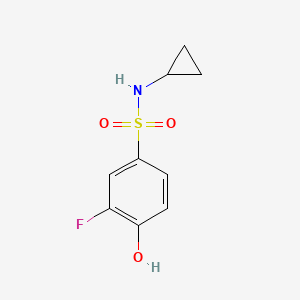
![3-[5-(Acetyloxymethyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13721058.png)
